molecular formula C9H13NO3 B14472307 Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 71199-02-5

Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No.: B14472307
CAS No.: 71199-02-5
M. Wt: 183.20 g/mol
InChI Key: GFRDQQXFBHAQDF-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-3-azabicyclo[222]oct-5-ene-3-carboxylate is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate with suitable reagents to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and solvents that facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent used in the reduction of this compound.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include epoxides, reduced derivatives, and substituted bicyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate involves its interaction with molecular targets through its bicyclic structure. The oxygen and nitrogen atoms in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .

Properties

CAS No.

71199-02-5

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-2-12-9(11)10-7-3-5-8(13-10)6-4-7/h3,5,7-8H,2,4,6H2,1H3

InChI Key

GFRDQQXFBHAQDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCC(O1)C=C2

Origin of Product

United States

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